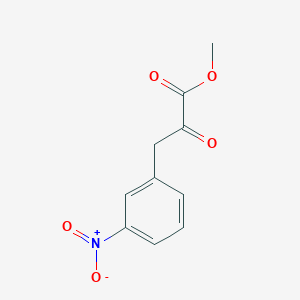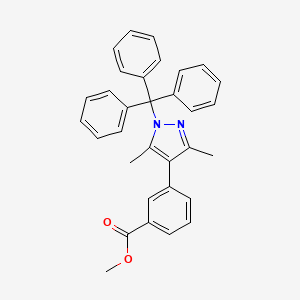
5-Bromo-1H-indole-3-carbonyl Azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1H-indole-3-carbonyl Azide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The presence of the bromine atom and the azide group in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-indole-3-carbonyl Azide typically involves the following steps:
Bromination: The starting material, 1H-indole-3-carbonyl chloride, is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position of the indole ring.
Azidation: The brominated intermediate is then treated with sodium azide or another azidating agent to replace the carbonyl chloride group with an azide group, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process.
化学反应分析
Types of Reactions: 5-Bromo-1H-indole-3-carbonyl Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines, amides, or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, bromine, or other halogenating agents.
Cycloaddition Reactions: Copper(I) catalysts, heat, or microwave irradiation.
Reduction Reactions: Hydrogen gas, lithium aluminum hydride, or other reducing agents.
Major Products:
Substitution Reactions: Amines, amides, or other nitrogen-containing compounds.
Cycloaddition Reactions: Triazoles.
Reduction Reactions: Amines.
科学研究应用
Chemistry: 5-Bromo-1H-indole-3-carbonyl Azide is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, which are valuable in drug discovery and development.
Medicine: this compound is explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 5-Bromo-1H-indole-3-carbonyl Azide depends on its specific application. In general, the compound can interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. The azide group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological systems.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzyme activity by binding to the active site or allosteric sites.
Receptors: The compound can modulate receptor activity by binding to receptor sites, affecting signal transduction pathways.
相似化合物的比较
5-Bromo-1H-indole-3-carboxylic Acid: Similar structure but with a carboxylic acid group instead of an azide group.
5-Bromo-1H-indole-3-carbonyl Chloride: Similar structure but with a carbonyl chloride group instead of an azide group.
5-Bromo-1H-indole-3-carboxamide: Similar structure but with a carboxamide group instead of an azide group.
Uniqueness: 5-Bromo-1H-indole-3-carbonyl Azide is unique due to the presence of the azide group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. The azide group can participate in cycloaddition reactions, making it a valuable intermediate in the synthesis of triazoles and other nitrogen-containing heterocycles.
属性
分子式 |
C9H5BrN4O |
|---|---|
分子量 |
265.07 g/mol |
IUPAC 名称 |
5-bromo-1H-indole-3-carbonyl azide |
InChI |
InChI=1S/C9H5BrN4O/c10-5-1-2-8-6(3-5)7(4-12-8)9(15)13-14-11/h1-4,12H |
InChI 键 |
MXPNDKYYCYTAAX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


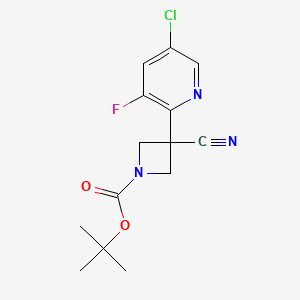

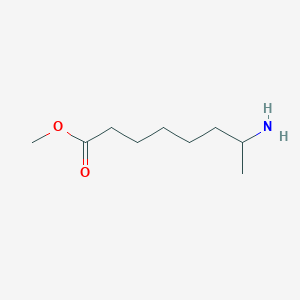
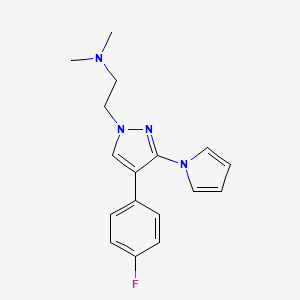

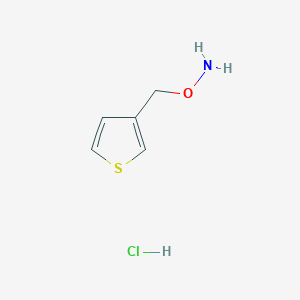
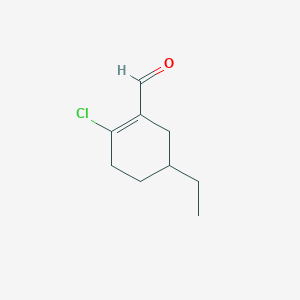
![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)
![1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)
